ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is an intricate organic compound with a unique structure comprising an imidazo[2,1-f]purin core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate generally involves a multi-step process:
Formation of the imidazo[2,1-f]purin core: : This step often begins with a purine derivative, which undergoes a series of reactions, including alkylation, acylation, and cyclization, to form the imidazo[2,1-f]purin scaffold.
Substitution reactions: : The core structure is then modified through substitution reactions to introduce the phenethyl and dimethyl groups.
Esterification: : The final step involves the esterification of the intermediate with ethyl acetate to yield the target compound.
Industrial Production Methods: For industrial production, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial to achieve high yield and purity. Large-scale synthesis might employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce hydroxyl groups or form ketones, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be employed to hydrogenate double bonds or reduce ketone groups to alcohols, using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions can be performed to replace specific groups with nucleophiles, using reagents such as sodium hydride (NaH) or Grignard reagents (RMgX).
Oxidation: : KMnO₄, CrO₃, H₂O₂
Reduction: : NaBH₄, LiAlH₄, H₂/Pd-C
Substitution: : NaH, RMgX, alkyl halides
Major Products Formed: Depending on the reaction type and conditions, the major products can vary, including alcohols, ketones, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is used as a building block for synthesizing more complex molecules, serving as a precursor in organic synthesis.
Biology: This compound's structural features make it a subject of interest in the study of biochemical pathways and enzyme interactions. Researchers utilize it to investigate the role of modified purines in biological systems.
Medicine: this compound is being explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound finds applications in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme inhibition: : It can inhibit specific enzymes by binding to their active sites, preventing substrate interaction.
Receptor interaction: : It may bind to cellular receptors, modulating signal transduction pathways.
DNA interaction: : The compound can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds:
Ethyl 2-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate: : Lacks the phenethyl group, altering its chemical behavior and biological activity.
Ethyl 2-(1,7-dimethyl-2,4-dioxo-6-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate: : Substitutes a different aromatic group, leading to variations in its reactivity and applications.
Uniqueness: The presence of both phenethyl and dimethyl groups in ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate imparts unique properties, including enhanced binding affinity to certain biological targets and distinct reactivity patterns, setting it apart from its analogs.
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Properties
IUPAC Name |
ethyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-4-30-16(27)13-26-19(28)17-18(23(3)21(26)29)22-20-24(14(2)12-25(17)20)11-10-15-8-6-5-7-9-15/h5-9,12H,4,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEBRCYQACLLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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